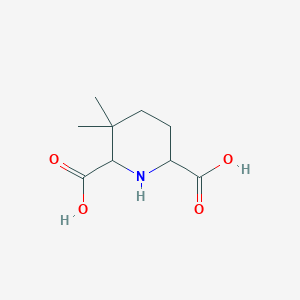
3,3-Dimethylpiperidine-2,6-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethylpiperidine-2,6-dicarboxylic acid: is a heterocyclic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of two carboxylic acid groups at the 2 and 6 positions of the piperidine ring, along with two methyl groups at the 3 position. The unique structure of this compound makes it an interesting subject for research in various fields, including organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylpiperidine-2,6-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,3-dimethylglutaric acid with ammonia or primary amines can lead to the formation of the desired piperidine derivative. Another method involves the use of Diels-Alder reactions followed by subsequent functional group transformations to introduce the carboxylic acid groups .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, esterification, and hydrolysis. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production.
化学反応の分析
Types of Reactions: 3,3-Dimethylpiperidine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The piperidine ring can undergo substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
Chemistry: 3,3-Dimethylpiperidine-2,6-dicarboxylic acid is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a ligand in metal coordination complexes. These complexes can be used in various biochemical assays and as catalysts in enzymatic reactions .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Research is ongoing to develop new drugs based on its structure .
Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its ability to form stable complexes with metals makes it valuable in material science .
作用機序
The mechanism of action of 3,3-Dimethylpiperidine-2,6-dicarboxylic acid involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. These complexes can influence various biochemical pathways, including enzymatic reactions and signal transduction processes. The exact molecular targets and pathways depend on the specific application and the nature of the complex formed .
類似化合物との比較
Piperidine-2,6-dicarboxylic acid: Lacks the methyl groups at the 3 position, resulting in different chemical properties and reactivity.
Dimethylpiperidine-2,6-dicarboxylate: An ester derivative with different solubility and reactivity compared to the acid form.
Pyridine-2,6-dicarboxylic acid: Contains a pyridine ring instead of a piperidine ring, leading to distinct electronic and steric effects.
Uniqueness: 3,3-Dimethylpiperidine-2,6-dicarboxylic acid is unique due to the presence of two methyl groups at the 3 position, which influence its chemical reactivity and physical properties. This structural feature allows for specific interactions in both synthetic and biological applications, making it a valuable compound for research and industrial use .
特性
CAS番号 |
774479-36-6 |
|---|---|
分子式 |
C9H15NO4 |
分子量 |
201.22 g/mol |
IUPAC名 |
3,3-dimethylpiperidine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C9H15NO4/c1-9(2)4-3-5(7(11)12)10-6(9)8(13)14/h5-6,10H,3-4H2,1-2H3,(H,11,12)(H,13,14) |
InChIキー |
ZMGOJFHCWFDVNB-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(NC1C(=O)O)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Naphthalen-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B14218096.png)
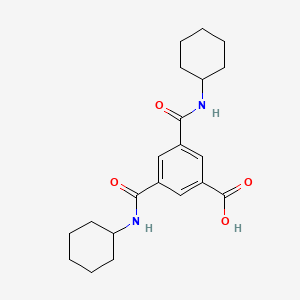
![1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14218101.png)
![Lithium {(E)-[1-(4-methoxyphenyl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14218104.png)
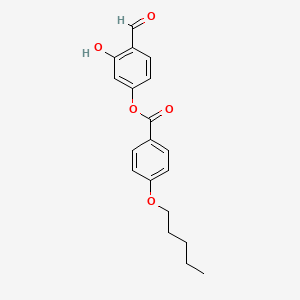
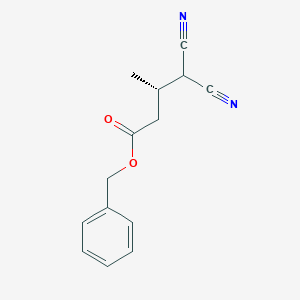
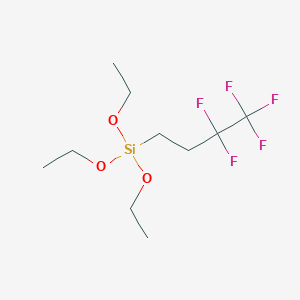
![N-[(3S)-1-Phenylpent-1-en-3-yl]methanesulfonamide](/img/structure/B14218129.png)
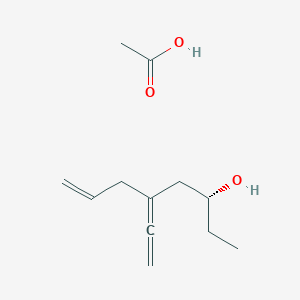
![2-Iodo-N-[2-(5-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B14218133.png)
![Benzoic acid;[3-[(10-decylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14218147.png)
![(2S)-2,5-diamino-5-oxopentanoic acid;2-[methanehydrazonoyl(methyl)amino]acetic acid](/img/structure/B14218152.png)
![3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl acetate](/img/structure/B14218155.png)
![2-{[(1,1-Dicyclohexyl-5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluorododecan-2-yl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14218164.png)
